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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265 Get Quote

Executive Summary & Compound Profile
2-Ethyl-4-hydroxybenzaldehyde (EHB) (CAS: 532967-00-3) represents a specialized

aromatic building block that bridges the gap between sterically unhindered phenols (like 4-

hydroxybenzaldehyde) and electron-rich, hindered systems (like vanillin or syringaldehyde).[2]

[3]

Its unique value proposition lies in the Ortho-Ethyl / Para-Hydroxyl substitution pattern.[2] The

ortho-ethyl group introduces a precise degree of steric hindrance that modulates reactivity at

the carbonyl center without abolishing it, while the para-hydroxyl group maintains the electronic

richness required for downstream derivatization.[2]
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Property Data Structural Implication

Molecular Weight 150.17 g/mol
Low MW suitable for fragment-

based drug design.[2]

LogP (Predicted) ~2.2 - 2.5

Higher lipophilicity than 4-

hydroxybenzaldehyde (LogP

~1.4), improving cell

permeability in derivatives.[2]

pKa (Phenolic) ~7.8 - 8.0

Slightly higher than 4-

hydroxybenzaldehyde due to

the inductive donation (+I) of

the ethyl group.[2]

Physical State Solid/Crystalline

Stable handling; typically

requires polar organic solvents

(MeOH, DCM) for reactions.[2]

Mechanistic Reactivity Analysis
To select the correct aldehyde for your synthesis, you must understand how EHB compares to

its structural analogs.[2] We analyze this using a Steric-Electronic Matrix.

The Steric-Electronic Matrix
Electronic Effect (+M, +I): The 4-OH group is a strong resonance donor (+M), significantly

deactivating the carbonyl carbon towards nucleophilic attack compared to unsubstituted

benzaldehyde.[2]

Steric Effect (Es): The 2-Ethyl group projects into the reaction trajectory of the carbonyl.[2]

While not as bulky as a tert-butyl or nitro group, it exerts enough hindrance to suppress side

reactions (like oligomerization) but requires more forcing conditions for condensation.[2]
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Analog Structure
Carbonyl
Electrophilicity

Steric
Hindrance

Primary
Application

4-

Hydroxybenzalde

hyde

No ortho-

substituents

High (relative to

EHB)
Low

Rapid, general-

purpose

coupling.[2]

Vanillin
3-Methoxy

(Meta)
Moderate Low-Medium

Flavor/fragrance;

moderate

reactivity.

2-Ethyl-4-

hydroxybenzalde

hyde

2-Ethyl (Ortho) Low-Moderate High

Selective mono-

alkylation;

controlled

condensation.

Salicylaldehyde
2-Hydroxy

(Ortho)
Low (H-bonding) High (Chelation)

Ligand synthesis;

metal

coordination.[2]

Visualizing the Reactivity Landscape
The following diagram illustrates the decision logic for selecting EHB based on reaction

requirements.
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Mechanism Key

Select Aldehyde Reagent

Is Carbonyl Electrophilicity Critical?

Use 4-Hydroxybenzaldehyde
(Fast kinetics, low selectivity)

Yes (Need fast reaction)

Is Ortho-Blocking Required?

No (Can heat/catalyze)

Select 2-Ethyl-4-hydroxybenzaldehyde
(Controlled reactivity, lipophilic)

Yes (Prevent ortho-attack/chelation)

Select Vanillin
(Electronic richness, moderate sterics)

No (Meta-substitution ok)

EHB offers a balance:
Slower carbonyl attack

but higher stability.

Click to download full resolution via product page

Figure 1: Decision tree for selecting 2-Ethyl-4-hydroxybenzaldehyde based on synthetic

requirements.[2]

Experimental Performance & Protocols
The following protocols are adapted for EHB, accounting for its specific steric and electronic

profile.

Protocol A: Controlled Knoevenagel Condensation
Challenge: The 2-ethyl group hinders the approach of bulky nucleophiles.[2] Standard room-

temperature protocols often fail or yield poor conversion.[2] Solution: Use of a higher boiling

solvent and a stronger base/catalyst system.[2]

Reagents:
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Substrate: 2-Ethyl-4-hydroxybenzaldehyde (1.0 eq)[2][4]

Active Methylene: Malonic acid (1.2 eq)[2]

Base: Piperidine (0.1 eq) or

-Alanine (for milder conditions)[2]

Solvent: Pyridine (or Ethanol with reflux)[2]

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of EHB in 15 mL of pyridine. Note: EHB dissolves slower than

4-hydroxybenzaldehyde; ensure complete solvation before adding catalyst.

Catalysis: Add 12 mmol of malonic acid and 1 mmol of piperidine.

Thermal Activation: Heat the reaction mixture to 90°C - 100°C for 4–6 hours.

Comparison: 4-Hydroxybenzaldehyde typically reacts at 60°C in 2 hours.[2] The extra heat

is required to overcome the steric barrier of the ethyl group.[2]

Workup: Pour the cooled mixture into ice-cold HCl (2M) to precipitate the cinnamic acid

derivative.

Purification: Recrystallize from Ethanol/Water (7:3).

Protocol B: Reductive Amination (Schiff Base
Formation)
Challenge: Imine formation is the rate-determining step and is reversible.[2] The ortho-ethyl

group destabilizes the imine intermediate sterically.[2] Solution: Use a dehydrating agent

(Ti(OiPr)4 or Molecular Sieves) to drive equilibrium.[2]

Workflow Diagram:
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EHB + Amine
(1.0 eq : 1.1 eq)

Imine Formation
Solvent: MeOH/DCM

Add: MgSO4 or Ti(OiPr)4

 Steric barrier requires
water removal Reduction

Add NaBH4 (0°C)

 4-6h reflux
(vs 1h for PhCHO) Secondary Amine

(Isolated Product)

Click to download full resolution via product page

Figure 2: Optimized Reductive Amination workflow for sterically hindered aldehydes.

Critical Observation: In comparative studies, EHB requires 4–6 hours for complete imine

formation compared to <1 hour for benzaldehyde.[2] Monitoring by TLC is essential; do not rely

on standard timeframes.

Application in Drug Development
EHB is increasingly utilized as a scaffold in medicinal chemistry for two primary reasons:

Metabolic Stability: The ethyl group at the 2-position blocks metabolic oxidation at that site (a

common metabolic soft spot), potentially extending the half-life (

) of the drug candidate compared to unsubstituted analogs.[2]

Lipophilic Tuning: It allows researchers to increase the LogP of a molecule without adding

halogens (F, Cl), which is advantageous for crossing the Blood-Brain Barrier (BBB).[2]

Case Study Context: In the synthesis of tyrosine kinase inhibitors, replacing a 4-

hydroxybenzaldehyde moiety with EHB resulted in a 2.5-fold increase in lipophilicity and

improved binding affinity due to hydrophobic interactions of the ethyl group within the receptor

pocket [1][2].[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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